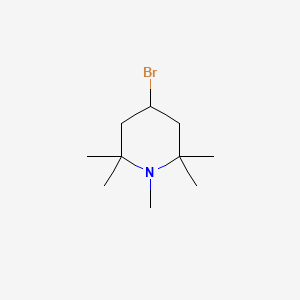
4-Bromo-1,2,2,6,6-pentamethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2,2,6,6-pentamethylpiperidine is an organic compound with the chemical formula C10H20BrN and a molecular weight of 234.18 g/mol . It is a solid with a colorless crystalline appearance and is stable at room temperature . This compound is not easily soluble in water but can dissolve in most organic solvents . It is used as a catalyst, intermediate, and starting material in various synthetic processes .
Preparation Methods
4-Bromo-1,2,2,6,6-pentamethylpiperidine can be synthesized through multiple methods. One common method involves reacting 1,2,2,6,6-pentamethylpiperidine with copper(I) bromide . Other methods include the oxidation of copper(I) bromide, chlorination of bromobutane, and cyclization of piperidine . These methods typically require controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
4-Bromo-1,2,2,6,6-pentamethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization: It can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include copper(I) bromide, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-1,2,2,6,6-pentamethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and intermediate in organic synthesis and natural product synthesis.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a starting material for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2,2,6,6-pentamethylpiperidine involves its interaction with specific molecular targets and pathways. As a sterically hindered cyclic amine, it can act as a weak base and participate in various chemical reactions . The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-Bromo-1,2,2,6,6-pentamethylpiperidine can be compared with other similar compounds such as:
1,2,2,6,6-Pentamethylpiperidine: A similar compound without the bromine atom, used as a ganglion-blocking agent.
1,2,2,6,6-Pentamethyl-4-piperidinol: A hydroxylated derivative used in various synthetic applications.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
63867-64-1 |
|---|---|
Molecular Formula |
C10H20BrN |
Molecular Weight |
234.18 g/mol |
IUPAC Name |
4-bromo-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C10H20BrN/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7H2,1-5H3 |
InChI Key |
ASLNITXQJFGECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)

![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)

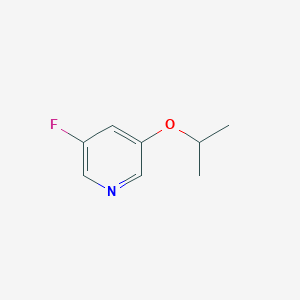
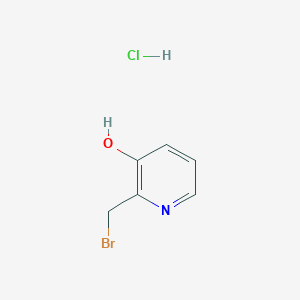

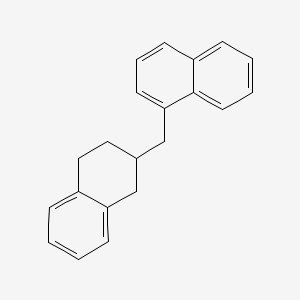
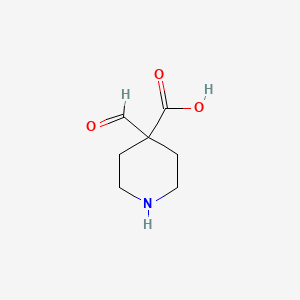


![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
